6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as an allyl group, a methyl group, a phenyl group, and a pyrrolidin-1-yl group. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological and pharmacological activities.
Properties
IUPAC Name |
5-methyl-3-phenyl-6-prop-2-enyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-3-9-17-15(2)22-19-18(16-10-5-4-6-11-16)14-21-24(19)20(17)23-12-7-8-13-23/h3-6,10-11,14H,1,7-9,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFMJSMAOSRRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)N3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of reagents such as acetic acid, hydrochloric acid, or sodium hydroxide to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or tosylates.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, substituted analogs, or addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Research has shown that it can interact with various biological targets, leading to promising therapeutic effects.
Medicine: In the medical field, this compound is being explored for its potential use in treating diseases such as cancer, inflammation, and viral infections. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Pyrazolo[1,5-a]pyrimidines: Other derivatives within this class have been studied for their pharmacological properties.
Pyrrolidine-based Compounds: These compounds also contain the pyrrolidine ring and are used in drug discovery.
Uniqueness: 6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Biological Activity
6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions on the pyrimidine ring, enhancing the compound's biological efficacy . The specific synthetic route for this compound has not been extensively documented in available literature but is expected to follow similar pathways as other derivatives in its class.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. A series of related compounds were screened against 60 cancer cell lines at the National Cancer Institute (NCI), revealing significant growth inhibition. For instance, compounds structurally similar to this compound demonstrated growth inhibition percentages ranging from 44.86% to 84.59% against various cancer cell lines . This suggests that derivatives of this compound may possess similar or enhanced anticancer activity.
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have also been identified as effective enzyme inhibitors. Studies indicate that these compounds can inhibit key enzymes involved in cancer proliferation and progression. For example, some derivatives have shown promise as inhibitors of protein kinases, which play crucial roles in cellular signaling pathways associated with cancer . The binding interactions of these compounds with target enzymes are critical for their inhibitory effects.
Antimicrobial Activity
In addition to anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidine have exhibited antimicrobial activity. Specific compounds have demonstrated potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This highlights the potential use of these compounds in developing new antimicrobial agents.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazolo[1,5-a]pyrimidines:
- Cytotoxicity Screening : A study involving a series of pyrazolo derivatives tested their cytotoxicity on various cancer cell lines using MTT assays. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting their potential as anticancer agents .
- Enzyme Binding Studies : Molecular docking studies have been performed on selected pyrazolo derivatives to assess their binding affinities to target enzymes like DNA gyrase and MurD. These studies revealed strong interactions between the compounds and the active sites of these enzymes, indicating their potential as therapeutic agents against bacterial infections .
Q & A
Basic: What are common synthetic strategies for introducing substituents at position 7 of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Position 7 functionalization is typically achieved through nucleophilic substitution or condensation reactions. For example:
- Silylformamidine-mediated reactions : Reacting silylformamidine precursors with pyrazolo[1,5-a]pyrimidine intermediates in benzene or toluene under reflux, followed by crystallization (e.g., 7-(pyrrolidin-1-yl) derivatives) .
- Amine coupling : Refluxing 7-chloro or 7-formyl intermediates with amines (e.g., pyrrolidine) in polar solvents like pyridine or DMF .
- One-pot synthesis : Using catalysts (e.g., iodine or Lewis acids) to facilitate regioselective substitution in a single step .
Basic: Which spectroscopic and analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For instance, 1H NMR can distinguish allyl (δ 5.1–5.8 ppm) and pyrrolidinyl (δ 2.8–3.2 ppm) groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C20H21N5 requires [M+H]+ = 356.1875) .
- Elemental analysis : Discrepancies between calculated and observed values (e.g., C: 61.65% vs. 61.78%) may indicate impurities, necessitating purification .
- X-ray crystallography : Resolves ambiguities in regiochemistry for complex derivatives .
Advanced: How can regiochemical ambiguities in pyrazolo[1,5-a]pyrimidine synthesis be resolved?
Methodological Answer:
- 15N-1H HMBC experiments : Correlate nitrogen and proton environments to confirm bond connectivity. For example, HMBC cross-peaks between pyrimidine N1 and adjacent protons can distinguish regioisomers .
- Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, especially for derivatives with steric hindrance (e.g., trifluoromethyl or bulky aryl groups) .
- Comparative IR analysis : Carbonyl (1700–1750 cm⁻¹) or amino (3300–3500 cm⁻¹) stretches help identify substituent positions .
Advanced: What strategies optimize reaction yields in multi-step syntheses of sterically hindered derivatives?
Methodological Answer:
- Catalyst selection : Lewis acids (e.g., ZnCl2) enhance reactivity in condensation steps by activating electrophilic sites .
- Solvent optimization : High-boiling solvents (e.g., DMF or pyridine) improve solubility of bulky intermediates during reflux .
- Stepwise purification : Crystallization after each synthetic step removes byproducts (e.g., unreacted silylformamidine) to prevent yield loss .
Advanced: How should researchers address discrepancies between calculated and observed elemental analysis data?
Methodological Answer:
- Replicate analyses : Repeat combustion-based elemental analysis to rule out instrumental errors .
- Complementary techniques : Use HRMS to confirm molecular weight and NMR to verify purity. For example, a 0.13% C discrepancy could arise from residual solvent, detectable via 13C NMR .
- Recrystallization : Purify the compound using non-polar solvents (e.g., hexane) to remove hygroscopic impurities .
Advanced: How do electronic effects of substituents influence the reactivity of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Nitro or cyano groups at position 3 increase electrophilicity at position 7, facilitating nucleophilic substitution .
- Electron-donating groups (EDGs) : Allyl or pyrrolidinyl groups at position 7 enhance stability via resonance, reducing susceptibility to oxidation .
- Steric effects : Bulky substituents (e.g., trifluoromethyl) slow reaction kinetics, requiring elevated temperatures (80–100°C) for efficient coupling .
Basic: What are typical reaction conditions for synthesizing the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
- Cyclocondensation : React 3-aminopyrazoles with α,β-unsaturated carbonyl compounds (e.g., enaminones) in acetic acid or ethanol under reflux .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >70% .
- Catalytic systems : Iodine or p-toluenesulfonic acid (PTSA) accelerates cyclization, particularly for electron-deficient precursors .
Advanced: What methodological considerations are critical for designing kinetic studies on pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Time-resolved NMR : Monitor reaction progress at intervals (e.g., every 15 minutes) to identify intermediates and rate-determining steps .
- Variable-temperature experiments : Assess activation energy (Ea) by measuring rate constants at 25°C, 40°C, and 60°C .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
